2,6-Dimethyl-D-tyrosine

Opioid Peptide SAR Enkephalin Analogs Chiral Amino Acids

2,6-Dimethyl-D-tyrosine (D-Dmt) is a non-proteinogenic amino acid with ortho-methylation. It is a critical pharmacophore for opioid receptor modulators. Use of the D-enantiomer is essential for investigating functional outcomes distinct from the L-form, which drives agonist activity. This building block is specifically required for synthesizing peptide libraries aimed at identifying antagonists or biased ligands. Sourcing optically pure D-Dmt is non-negotiable for valid SAR studies and receptor binding assays.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 136771-16-9
Cat. No. B1591499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-D-tyrosine
CAS136771-16-9
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)O)N)C)O
InChIInChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1
InChIKeyLSNDLIKCFHLFKO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-D-tyrosine (CAS 136771-16-9): A Conformationally Restricted Unnatural Amino Acid Building Block for High-Potency Opioid Peptide Synthesis


2,6-Dimethyl-D-tyrosine (D-Dmt) is a non-proteinogenic, optically pure D-amino acid derivative characterized by ortho-methylation on the phenolic ring . This structural modification imposes conformational restriction and increases hydrophobicity relative to natural L-tyrosine [1]. Primarily utilized as a building block in solid-phase peptide synthesis (SPPS), D-Dmt is a critical pharmacophore element in the development of peptide-based opioid receptor modulators [2]. Its incorporation into lead sequences has enabled the discovery of ultrapotent and selective ligands for μ, δ, and κ opioid receptors, directly addressing challenges in analgesia and receptor-targeting research [3].

2,6-Dimethyl-D-tyrosine: Why Standard L-Tyrosine or L-Dmt Cannot Substitute in Key Opioid Peptide Applications


Generic substitution with natural L-tyrosine or even its L-configured dimethyl analog fails to replicate the distinct pharmacological profile conferred by the D-enantiomer, 2,6-Dimethyl-D-tyrosine. While L-2,6-dimethyltyrosine (L-Dmt) incorporation universally enhances opioid peptide potency and stability [1], substitution with D-Dmt results in markedly different, often diminished or functionally inverted, biological activity [2]. This chiral specificity is critical for research applications requiring targeted modulation of peptide function. Furthermore, the ortho-methylation itself is a key differentiator; replacing 2,6-dimethyltyrosine with unsubstituted L-tyrosine yields peptides with drastically reduced receptor binding affinity (often >100-fold lower), poor enzymatic stability, and limited in vivo efficacy [3]. Therefore, the precise stereochemical and structural attributes of 2,6-Dimethyl-D-tyrosine are not interchangeable with common alternatives and are essential for achieving the intended experimental outcomes in structure-activity relationship (SAR) studies and drug discovery programs [4].

Quantitative Comparative Evidence: 2,6-Dimethyl-D-tyrosine vs. L-Tyrosine and L-Dmt in Peptide Performance


Chiral Specificity: D-Dmt vs. L-Dmt in Leu-Enkephalin Analogs Yields Opposing Effects on Potency

A direct head-to-head comparison of [D-Dmt1]Leu-enkephalin (2) and [L-Dmt1]Leu-enkephalin (1) revealed a stark chiral dependency for bioactivity. While the L-Dmt substitution dramatically enhanced potency relative to the parent peptide, the D-Dmt substitution resulted in diminished or lesser potency across all assays [1]. This demonstrates that the D-enantiomer is not a generic substitute and produces a functionally distinct peptide, which is critical for applications requiring a specific pharmacological profile, such as reduced agonist activity or altered receptor selectivity.

Opioid Peptide SAR Enkephalin Analogs Chiral Amino Acids

Potency Enhancement: 2,6-Dimethyltyrosine vs. L-Tyrosine in the Cyclic Enkephalin DPDPE

Replacement of the N-terminal L-tyrosine in the delta-selective peptide DPDPE with 2,6-dimethyltyrosine (isomer not explicitly specified but described as 'optically pure unnatural amino acid') produced compound 2, which exhibited a 10-fold increase in delta opioid receptor potency and a 35-fold increase in mu receptor potency [1]. Crucially, this single substitution conferred systemic analgesic activity (ED50 = 2.6 mg/kg, s.c.) to a peptide that was previously inactive via systemic administration at doses up to 30 mg/kg [2]. This data directly quantifies the functional advantage of 2,6-dimethyltyrosine over natural L-tyrosine in a well-characterized peptide scaffold.

Delta Opioid Receptor DPDPE Analogs Systemic Analgesia

Enzymatic Stability: L-2,6-Dimethyltyrosine vs. L-Tyrosine in Leu-Enkephalin

In a direct comparison of peptide stability, [L-Dmt1]Leu-enkephalin exhibited a 4-fold increase in resistance to degradation by aminopeptidase-M compared to the native Leu-enkephalin peptide [1]. This class-level inference strongly suggests that the steric hindrance conferred by the 2,6-dimethyl substitution protects the N-terminus from enzymatic cleavage, a common liability of natural opioid peptides. While this data is for the L-enantiomer, the D-enantiomer is also expected to confer enhanced stability due to the same structural feature, albeit with a different functional outcome.

Peptide Stability Aminopeptidase Resistance Leu-Enkephalin

Conformational Restriction: 2,6-Dimethyltyrosine vs. L-Tyrosine in the Dmt-Tic Pharmacophore

Replacement of L-tyrosine with (S)-2,6-dimethyltyrosine in the dipeptide H-Tyr-Tic-OH, a minimal delta-opioid antagonist scaffold, resulted in 'improved δ-opioid affinity and selectivity' due to the conformational restriction imposed by the ortho-methyl groups [1]. This structural modification is cited as the key innovation enabling the discovery of thousands of analogues and ultimately the development of the FDA-approved drug Eluxadoline [2]. While precise affinity values for the dipeptide pair are not provided in this source, the qualitative improvement is a direct outcome of the dimethyl substitution and underpins a major therapeutic advance.

Dmt-Tic Pharmacophore Delta Opioid Antagonists Conformational Analysis

Key Application Scenarios for 2,6-Dimethyl-D-tyrosine Based on Quantitative Differentiation


Design of Opioid Peptide Libraries with Biased or Reduced Agonist Activity

Based on the direct evidence that D-Dmt substitution diminishes or inverts the potent agonist activity conferred by L-Dmt [1], this building block is ideally suited for the synthesis of focused peptide libraries aimed at identifying opioid receptor antagonists, partial agonists, or ligands with novel signaling bias. Researchers seeking to decouple high binding affinity from strong G-protein activation can systematically incorporate 2,6-Dimethyl-D-tyrosine at the N-terminus to explore this functional landscape.

Development of Systemically Active, Protease-Resistant Peptide Analgesics

The data demonstrates that incorporating 2,6-dimethyltyrosine (as a class) into peptide sequences like DPDPE and Leu-enkephalin dramatically improves systemic bioavailability and enzymatic stability [1][2]. For drug discovery programs targeting chronic pain with peptide-based therapeutics, 2,6-Dimethyl-D-tyrosine (and its protected derivatives) is a critical starting material to engineer lead compounds with enhanced in vivo half-life and the potential for non-invasive administration routes.

Exploration of Conformationally Restricted Pharmacophores for Receptor Selectivity

As the defining structural element of the Dmt-Tic pharmacophore, which underpins both ultraselective delta antagonists and marketed drugs like Eluxadoline [1], 2,6-Dimethyl-D-tyrosine is essential for any laboratory engaged in structure-based design of opioid receptor modulators. Its procurement enables the synthesis of scaffolds with predictable conformational bias, a key requirement for achieving high receptor subtype selectivity and for validating computational docking models.

Structure-Activity Relationship (SAR) Studies on Chiral Recognition

The stark contrast in functional outcomes between D-Dmt and L-Dmt in otherwise identical peptide sequences [1] makes 2,6-Dimethyl-D-tyrosine an indispensable tool for fundamental SAR studies. Its use allows for the precise interrogation of chiral recognition elements at the opioid receptor binding pocket, providing insights into the stereochemical requirements for agonist vs. antagonist activity that cannot be gained using natural or L-configured amino acids alone.

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